molecular formula C7H4BrClN2 B1337903 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 425380-38-7

4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1337903
Key on ui cas rn: 425380-38-7
M. Wt: 231.48 g/mol
InChI Key: PIXLSAWNYQEIJG-UHFFFAOYSA-N
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Patent
US07589206B2

Procedure details

To a solution of 5-bromo-2-chloro-3-nitro-pyridine (7 g) in dry tetrahydrofuran (150 ml) at −70° C. under an atmosphere of nitrogen was added dropwise a solution of vinylmagnesium bromide (1.0M in tetrahydrofuran; 94.5 ml) over 1 h. The solution was stirred at −70° C. for 1 h and then quenched with saturated ammonium chloride (150 ml) and the aqueous was extracted twice with ethyl acetate. The combined organics were dried (MgSO4) and evaporated to give a deep red oil. The residue was triturated with diethyl ether (100 ml) and the solid was then filtered off, sucked dry then dried at 40° C. under vacuum to afford the title compound (1.75 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
94.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([Cl:8])=[N:6][CH:7]=1.[CH:12]([Mg]Br)=[CH2:13]>O1CCCC1>[Br:1][C:2]1[CH:7]=[N:6][C:5]([Cl:8])=[C:4]2[NH:9][CH:12]=[CH:13][C:3]=12

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
94.5 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated ammonium chloride (150 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a deep red oil
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether (100 ml)
FILTRATION
Type
FILTRATION
Details
the solid was then filtered off
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
then dried at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C(=C(N=C1)Cl)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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